Isotopic Mass Shift Enables Unambiguous MS Detection in Complex Matrices
Sec-butyl butyrate-d2 possesses a molecular mass of 146.23 Da, which is 2.02 Da heavier than the unlabeled sec-butyl butyrate (144.21 Da) . This +2 Da isotopic shift allows baseline mass spectrometric resolution from the endogenous analyte, preventing cross-talk and ensuring that the internal standard signal does not interfere with quantification of the native compound [1]. In contrast, the unlabeled sec-butyl butyrate cannot be distinguished from the analyte in MS, rendering it unsuitable for isotope dilution mass spectrometry (IDMS) [1].
| Evidence Dimension | Molecular Mass |
|---|---|
| Target Compound Data | 146.23 Da (C₈H₁₄D₂O₂) |
| Comparator Or Baseline | Unlabeled sec-butyl butyrate: 144.21 Da (C₈H₁₆O₂) |
| Quantified Difference | +2.02 Da (1.4% mass increase) |
| Conditions | Calculated from atomic masses; applicable to ESI, APCI, and EI ionization modes. |
Why This Matters
The distinct mass enables unequivocal identification and quantitation of the analyte in complex biological matrices without interference from the internal standard.
- [1] Restek. (2015). Choosing an Internal Standard. Technical Article. Retrieved from https://discover.restek.com/choosing-an-internal-standard/ View Source
